

Diethyl (4-Cyanobenzyl)phosphonate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Diethyl (4-Cyanobenzyl)phosphonate

Cat. No.: B072976

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CAS Number: 1552-41-6

This technical guide provides an in-depth overview of **Diethyl (4-Cyanobenzyl)phosphonate**, a versatile reagent with significant applications in organic synthesis and potential relevance in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and reactivity, with a focus on its role in the Horner-Wadsworth-Emmons reaction.

Chemical and Physical Properties

Diethyl (4-Cyanobenzyl)phosphonate is a white to off-white solid at room temperature. Its key chemical and physical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	1552-41-6	[1]
Molecular Formula	C ₁₂ H ₁₆ NO ₃ P	[1]
Molecular Weight	253.24 g/mol	[1]
IUPAC Name	diethyl [(4-cyanophenyl)methyl]phosphonate	[1]
Synonyms	(4-Cyanobenzyl)phosphonic acid diethyl ester, 4-(Diethylphosphonomethyl)benz onitrile	[2]
Melting Point	31-34 °C	
Boiling Point	169 °C (at 760 mmHg)	
Solubility	Soluble in common organic solvents such as tetrahydrofuran (THF), methanol, and ethanol.	[3]

Synthesis of Diethyl (4-Cyanobenzyl)phosphonate

The most common and efficient method for the synthesis of **Diethyl (4-Cyanobenzyl)phosphonate** is the Michaelis-Arbuzov reaction. This reaction involves the treatment of 4-cyanobenzyl halide (typically bromide or chloride) with triethyl phosphite.

Experimental Protocol: Michaelis-Arbuzov Reaction

Materials:

- 4-Cyanobenzyl bromide
- Triethyl phosphite
- An inert solvent (e.g., toluene or xylene)

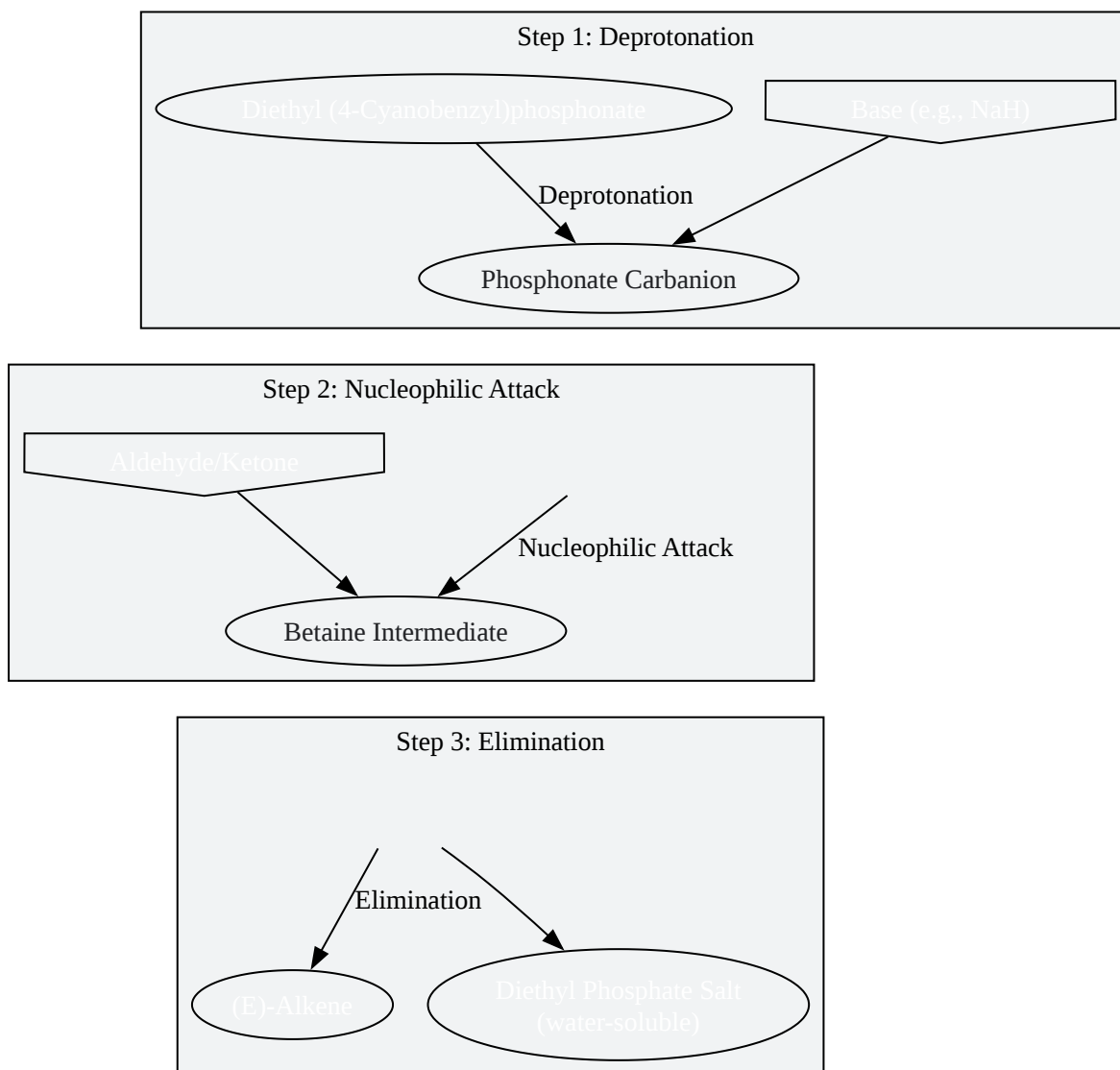
Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanobenzyl bromide in an equal volume of an inert solvent.
- Add triethyl phosphite (1.1 equivalents) to the solution.
- Heat the reaction mixture to reflux (typically 110-150 °C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the solvent and excess triethyl phosphite under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield **Diethyl (4-Cyanobenzyl)phosphonate** as a colorless to pale yellow oil that may solidify upon standing.

Synthesis of **Diethyl (4-Cyanobenzyl)phosphonate** via Michaelis-Arbuzov Reaction.

The Horner-Wadsworth-Emmons Reaction

Diethyl (4-Cyanobenzyl)phosphonate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. This reaction offers several advantages over the traditional Wittig reaction, including the use of a more nucleophilic phosphonate carbanion and the formation of a water-soluble phosphate byproduct, which simplifies purification. The HWE reaction typically favors the formation of (E)-alkenes.^{[4][5]}



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Mechanism of the Horner-Wadsworth-Emmons Reaction.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

The following is a general protocol for the Horner-Wadsworth-Emmons reaction using **Diethyl (4-Cyanobenzyl)phosphonate** with an aromatic aldehyde to synthesize a stilbene derivative.

Materials:

- **Diethyl (4-Cyanobenzyl)phosphonate**
- An aromatic aldehyde (e.g., benzaldehyde)
- A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide)
- Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

Procedure:

- To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of **Diethyl (4-Cyanobenzyl)phosphonate** (1.1 equivalents) in anhydrous THF dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
- Cool the reaction mixture back to 0 °C and add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
- Upon completion, carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

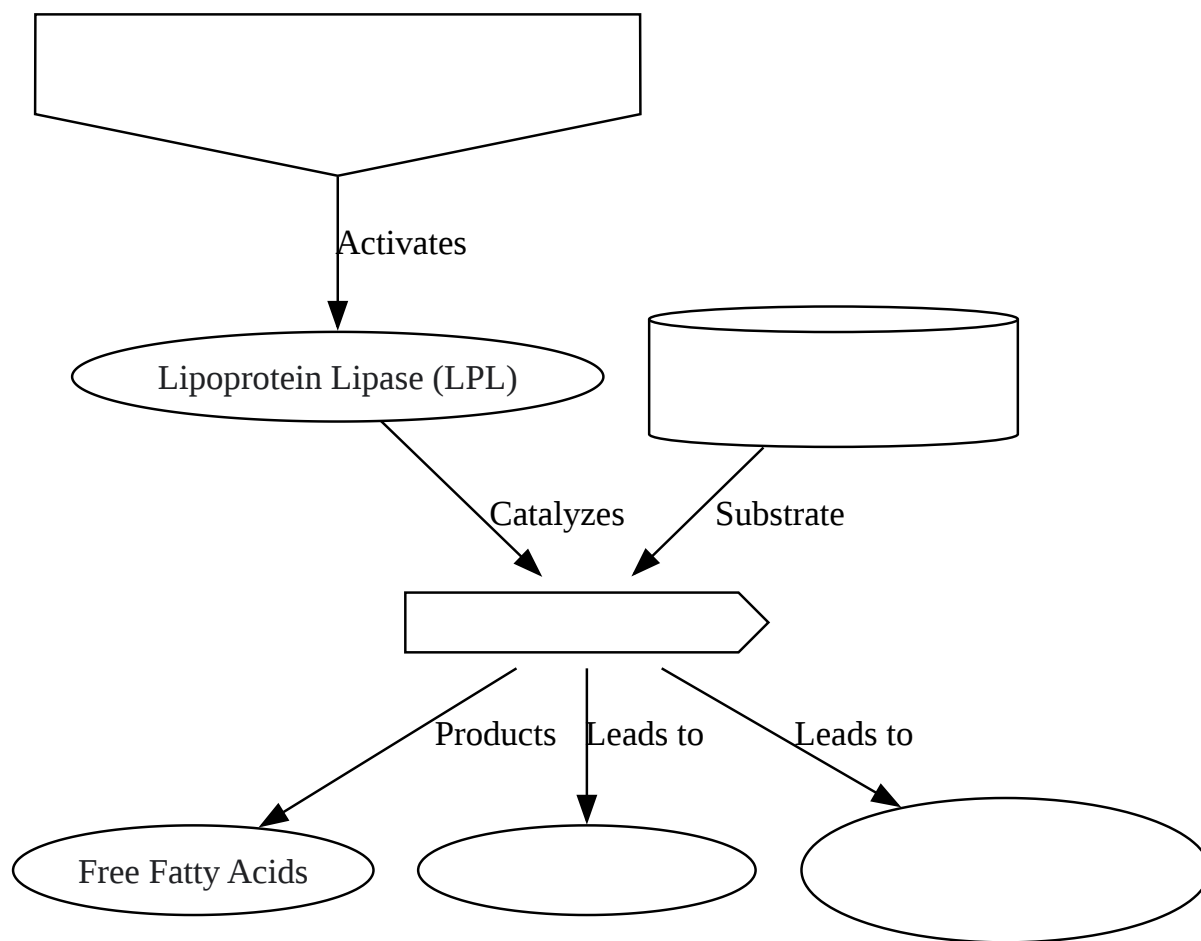
- Purify the crude product by column chromatography on silica gel to afford the desired (E)-alkene.

Note: The choice of base and solvent can influence the stereoselectivity of the reaction. For the synthesis of (Z)-alkenes, modified conditions, such as the Still-Gennari modification, may be employed.^[4]

Applications in Drug Development

Phosphonates are a class of compounds that have garnered significant interest in medicinal chemistry due to their ability to act as stable mimics of phosphate-containing biomolecules. Their resistance to enzymatic hydrolysis makes them attractive for the design of enzyme inhibitors and other therapeutic agents.

While the direct biological activity of **Diethyl (4-Cyanobenzyl)phosphonate** is not extensively documented, its derivatives have shown promise in drug discovery. A notable example is the compound NO-1886, a derivative of **Diethyl (4-Cyanobenzyl)phosphonate**, which has been identified as a potent activator of lipoprotein lipase (LPL).^[6] LPL is a key enzyme in lipid metabolism, responsible for the hydrolysis of triglycerides in very low-density lipoproteins (VLDL) and chylomicrons.^[7] Activation of LPL can lead to a reduction in plasma triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol, making it a potential therapeutic target for dyslipidemia and related cardiovascular diseases.^{[6][8]}



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Proposed Mechanism of Action for Phosphonate-based LPL Activators.

The synthetic utility of **Diethyl (4-Cyanobenzyl)phosphonate** in the Horner-Wadsworth-Emmons reaction makes it a valuable building block for the synthesis of a variety of complex molecules, including potential drug candidates. The cyanobenzyl moiety can be further functionalized, providing a handle for the introduction of diverse pharmacophores.

Safety and Handling

Diethyl (4-Cyanobenzyl)phosphonate should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Diethyl (4-Cyanobenzyl)phosphonate is a valuable and versatile reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons reaction for the stereoselective formation of alkenes. Its utility extends to the synthesis of complex molecules with potential applications in drug discovery, as exemplified by the development of lipoprotein lipase activators. This technical guide provides a comprehensive overview of its properties, synthesis, and reactivity to support its effective use in research and development.

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